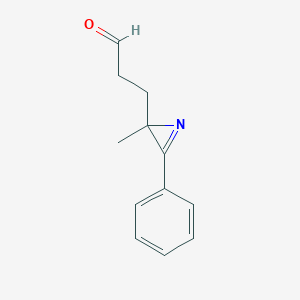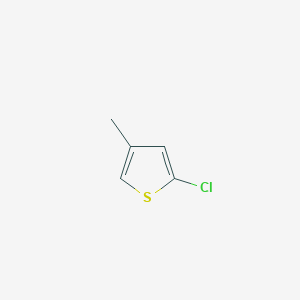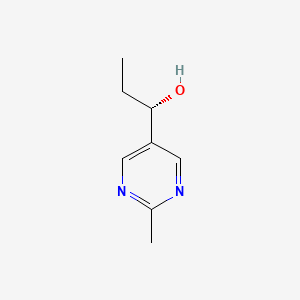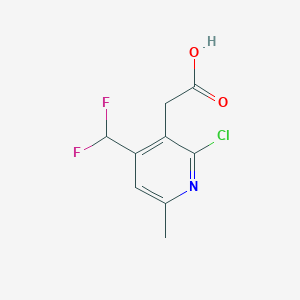
((4aS,8S,8aS)-2-Acetamido-6-methyl-4-oxo-8a-(2-phenylthioacetyl)-3,4a,5,8-tetrahydroquinazolin-8-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((4aS,8S,8aS)-2-Acetamido-6-methyl-4-oxo-8a-(2-phenylthioacetyl)-3,4a,5,8-tetrahydroquinazolin-8-yl) acetate: is a complex organic compound with the molecular formula C21H23N3O5S . This compound belongs to the class of quinazolinones, which are known for their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
((4aS,8S,8aS)-2-Acetamido-6-methyl-4-oxo-8a-(2-phenylthioacetyl)-3,4a,5,8-tetrahydroquinazolin-8-yl) acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
Chemistry
In chemistry, ((4aS,8S,8aS)-2-Acetamido-6-methyl-4-oxo-8a-(2-phenylthioacetyl)-3,4a,5,8-tetrahydroquinazolin-8-yl) acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, this compound could be explored as a potential therapeutic agent. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties could make it useful in various industrial applications.
作用機序
The mechanism of action of ((4aS,8S,8aS)-2-Acetamido-6-methyl-4-oxo-8a-(2-phenylthioacetyl)-3,4a,5,8-tetrahydroquinazolin-8-yl) acetate is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. These interactions could modulate various biological pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one, share structural similarities and may exhibit related biological activities.
Acetamido Derivatives: Compounds with acetamido groups, such as N-acetyl-4-aminophenol, may have similar chemical reactivity and biological properties.
Uniqueness
What sets ((4aS,8S,8aS)-2-Acetamido-6-methyl-4-oxo-8a-(2-phenylthioacetyl)-3,4a,5,8-tetrahydroquinazolin-8-yl) acetate apart is its unique combination of functional groups and stereochemistry. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
特性
CAS番号 |
86971-03-1 |
|---|---|
分子式 |
C21H23N3O5S |
分子量 |
429.5 g/mol |
IUPAC名 |
[(4aS,8S,8aS)-2-acetamido-6-methyl-4-oxo-8a-(2-phenylsulfanylacetyl)-3,4a,5,8-tetrahydroquinazolin-8-yl] acetate |
InChI |
InChI=1S/C21H23N3O5S/c1-12-9-16-19(28)23-20(22-13(2)25)24-21(16,18(10-12)29-14(3)26)17(27)11-30-15-7-5-4-6-8-15/h4-8,10,16,18H,9,11H2,1-3H3,(H2,22,23,24,25,28)/t16-,18+,21-/m1/s1 |
InChIキー |
VYVGMWQNZUFAOJ-PLMTUMEDSA-N |
異性体SMILES |
CC1=C[C@@H]([C@@]2([C@H](C1)C(=O)NC(=N2)NC(=O)C)C(=O)CSC3=CC=CC=C3)OC(=O)C |
正規SMILES |
CC1=CC(C2(C(C1)C(=O)NC(=N2)NC(=O)C)C(=O)CSC3=CC=CC=C3)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(R)-3-Bromo-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13107658.png)


